Procurement Specification: Melting Point and Crystallinity Differentiation from Positional Isomer N-(2-Phenylethyl)benzamide
N-(1-Phenylethyl)benzamide exhibits a melting point of 128–129 °C (heptane), indicating high crystallinity suitable for solid-state formulation and purification by recrystallization . In contrast, the positional isomer N-(2-phenylethyl)benzamide (CAS 3278-14-6, also known as N-phenethylbenzamide or riparin A) is reported as a solid but lacks a defined melting point specification in authoritative databases, with manufacturers listing the melting point field as 'n/a' or not determined . This difference originates from the proximity of the stereogenic center to the amide nitrogen in the 1-phenylethyl variant, which imposes conformational constraints distinct from the flexible ethylene linker in the 2-phenylethyl isomer [1].
| Evidence Dimension | Melting Point (ºC) |
|---|---|
| Target Compound Data | 128–129 °C (recrystallized from heptane) |
| Comparator Or Baseline | N-(2-Phenylethyl)benzamide (CAS 3278-14-6): Not available / not determined |
| Quantified Difference | Target compound: Defined crystalline melting point; Comparator: Undefined melting point |
| Conditions | Target compound: heptane recrystallization ; Comparator: Reported physical state 'solid' but melting point unspecified in supplier databases |
Why This Matters
Procurement of a compound with a defined, reproducible melting point ensures consistent crystallinity and purity verification by standard analytical methods, whereas the undefined melting point of the 2-phenylethyl isomer introduces uncertainty in quality control and solid-state handling.
- [1] PubChem. N-Phenethylbenzamide [CAS 3278-14-6]. Compound Summary. CID 95083. 2025. View Source
